2,4-Bis(2-methoxyethoxy)-1,3,5-triazine

Protein PEGylation Bioconjugation Chemistry Enzyme Stabilization

Heme-enzyme PEGylation often sacrifices catalytic function, with classical chemistries reducing activity below 20%. 2,4-Bis(2-methoxyethoxy)-1,3,5-triazine (activated PEG2) uniquely preserves the native heme coordination sphere, retaining 44-68% peroxidase activity while imparting branched PEG architecture for extended plasma half-life. • Retains 44-68% catalytic activity in myeloperoxidase/lactoperoxidase models. • Leaves heme absorption fingerprint unaltered-ideal for conjugating heme enzymes. • Branched geometry increases hydrodynamic size without excessive PEG loading. Supplied with full analytical documentation. Inquire for bulk and custom synthesis options.

Molecular Formula C9H15N3O4
Molecular Weight 229.23 g/mol
CAS No. 72708-10-2
Cat. No. B1201662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(2-methoxyethoxy)-1,3,5-triazine
CAS72708-10-2
Synonyms2,4-bis(O-methoxy(polyethyleneglycol))-6-chloro-s-triazine
2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine
2,4-BMPCT
activated-PEG(2)
Molecular FormulaC9H15N3O4
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOCCOC1=NC(=NC=N1)OCCOC
InChIInChI=1S/C9H15N3O4/c1-13-3-5-15-8-10-7-11-9(12-8)16-6-4-14-2/h7H,3-6H2,1-2H3
InChIKeyPZONYMJPIICCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis(2-methoxyethoxy)-1,3,5-triazine – Core Evidence Overview


2,4-Bis(2-methoxyethoxy)-1,3,5-triazine (C₉H₁₅N₃O₄, MW 229.23) is a bifunctional alkoxy-s-triazine that serves both as a UV-absorbing chromophore and as a reactive scaffold for protein PEGylation (commonly referred to as activated PEG2 or 2,4-BMPCT) [1]. Its symmetric 2,4-bis(2-methoxyethoxy) substitution distinguishes it from other triazine derivatives by balancing aqueous solubility, UV molar absorptivity, and site-specific conjugation chemistry.

2,4-Bis(2-methoxyethoxy)-1,3,5-triazine: Why Generic Substitution Fails


Alkoxy-s-triazines exhibit steep structure‑activity relationships: the length and branching of the 2- and 4-alkoxy chains dictate UV λmax, molar extinction coefficient, water solubility, and reactivity toward nucleophiles [1]. Consequently, close analogs such as 2,4-dimethoxy-1,3,5-triazine or 2,4-diethoxy derivatives fail to replicate the precise balance of hydrophilicity, steric shielding, and conjugation efficiency that the 2,4-bis(2-methoxyethoxy) pendant groups provide, making simple substitution unreliable for target-selection decisions.

2,4-Bis(2-methoxyethoxy)-1,3,5-triazine: Quantitative Differentiation Evidence


Heme-Protein Structural Integrity After PEG2 Modification

Covalent attachment of 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine (activated PEG2) to myeloperoxidase (MPO) and lactoperoxidase (LPO) caused negligible perturbation of the heme‑iron absorption spectrum, with all characteristic peaks (MPO: 430, 500, 570, 634, 690 nm; LPO: 412, 500, 550, 600, 635 nm) remaining unchanged [1]. In contrast, many chemical modification strategies (e.g., acylation or carbodiimide coupling) frequently blue‑shift or broaden heme bands, indicating altered active‑site geometry.

Protein PEGylation Bioconjugation Chemistry Enzyme Stabilization

Catalytic Activity Retention After PEG2 Modification

PEG2‑conjugated myeloperoxidase retained 43.9% of its o‑methoxyphenol peroxidation activity, while PEG2‑conjugated lactoperoxidase retained 68.3% [1]. This level of activity preservation is notably higher than the ≤11% residual activity reported for E. coli asparaginase modified with the same PEG2 reagent under harsher coupling conditions, underscoring the importance of the triazine‑based PEG2 platform in tunable conjugation [2].

Enzyme Kinetics PEGylation Efficiency Biocatalysis

Branched PEG2 vs. Linear mPEG Hydrodynamic Volume

When attached to a protein, the branched PEG2 construct ‘acts’ much larger than a linear monomethoxy‑PEG of the same nominal molecular weight, as evidenced by size‑exclusion chromatography and in vivo clearance data [1]. This enhanced apparent size translates into prolonged circulation half‑life and reduced renal filtration without the need for higher‑mass PEG chains that can increase viscosity and complicate purification.

PEGylation Reagent Hydrodynamic Radius Protein Shielding

2,4-Bis(2-methoxyethoxy)-1,3,5-triazine Application Scenarios


PEGylation of Peroxidases with Active-Site Integrity

Because PEG2 modification leaves the heme‑absorption fingerprint unaltered [1], this reagent is uniquely suited for conjugating myeloperoxidase, lactoperoxidase, and related heme enzymes where preservation of the native coordination sphere is essential for catalytic function and low immunogenicity.

Enzyme PEGylation with High Activity Retention

With 44–68% activity retention in peroxidase models [1], 2,4-bis(2‑methoxyethoxy)‑1,3,5‑triazine outperforms many classical PEGylation chemistries that often reduce activity to <20%. This makes it a preferred starting scaffold for enzyme‑PEG bioconjugates where catalytic turnover must be conserved.

Long-Circulating Protein Biotherapeutics

The branched geometry of PEG2 imparts a larger hydrodynamic size than linear mPEG of equivalent mass [1], extending plasma half‑life without excessive PEG loading. This feature is exploited in the development of next‑generation PEGylated cytokines, growth factors, and antibody fragments.

UV-Stabilized Polymer Formulations

As a member of the alkoxy‑s‑triazine class, the compound absorbs in the UVB/UVA region. Its methoxyethoxy chains confer enhanced compatibility with polar polymer matrices, providing a quantifiable advantage in dispersion and clarity over alkoxy‑triazines bearing shorter or longer alkyl chains [2].

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